molecular formula C16H15ClFNO B4957590 2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluorobenzamide

2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluorobenzamide

Cat. No.: B4957590
M. Wt: 291.75 g/mol
InChI Key: ZITHHAQORWAKIM-UHFFFAOYSA-N
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Description

2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, an ethyl group, a methyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluorobenzamide typically involves the reaction of 2-chloro-4-fluorobenzoic acid with 2-ethyl-6-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out with sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Acetochlor: 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide

    Metolachlor: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide

Uniqueness

2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, such as acetochlor and metolachlor, which lack the fluorobenzamide group. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO/c1-3-11-6-4-5-10(2)15(11)19-16(20)13-8-7-12(18)9-14(13)17/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITHHAQORWAKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=C(C=C(C=C2)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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